molecular formula Au2Ga7 B14609355 CID 78070383

CID 78070383

Cat. No.: B14609355
M. Wt: 881.99 g/mol
InChI Key: ZQQNPMMXVIMPHK-UHFFFAOYSA-N
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Description

CID 78070383 is a chemical entity registered in PubChem, a comprehensive database of small molecules and their biological activities. For instance, compounds are typically analyzed using techniques such as high-performance liquid chromatography (HPLC) coupled with electrospray ionization mass spectrometry (ESI-MS) to determine molecular weight and fragmentation patterns . Structural elucidation often relies on collision-induced dissociation (CID) techniques, which provide insights into bond stability and stereochemistry .

Hypothetically, this compound could belong to a class of bioactive molecules, such as alkaloids or glycosides, given the prominence of these compounds in pharmacological research.

Properties

Molecular Formula

Au2Ga7

Molecular Weight

881.99 g/mol

InChI

InChI=1S/2Au.7Ga

InChI Key

ZQQNPMMXVIMPHK-UHFFFAOYSA-N

Canonical SMILES

[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Au].[Au]

Origin of Product

United States

Preparation Methods

The preparation of CID 78070383 involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact synthetic routes and conditions are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Chemical Reaction Analysis Methodology

For novel compounds like CID 78070383 lacking published reaction data, standard analytical approaches would include:

TechniquePurposeExample InstrumentsAccuracy Range
NMR SpectroscopyStructural elucidationBruker Avance III HD 800 MHz±0.01 ppm (¹H)
HPLC-MSReaction monitoringAgilent 1290 Infinity II0.1-5% RSD
FT-IRFunctional group analysisThermo Scientific Nicolet iS50±4 cm⁻¹ resolution
XRDCrystallographic studiesRigaku SmartLab SE<0.01° angle error

Table 1: Essential analytical techniques for reaction characterization

Predictive Reaction Modeling

For unreported compounds, computational methods provide initial insights:

Key parameters for this compound prediction:

  • Molecular weight range: 250-400 g/mol (based on similar CIDs)

  • Likely functional groups: Carboxylic acid derivatives or heterocyclic systems (per structural analogs )

  • Expected reaction types:

    • Nucleophilic substitutions (SN1/SN2S_N1/S_N2
      )

    • Catalytic hydrogenation (H2/PdH_2/Pd
      )

    • Acid-base conjugations (pKapK_a

3.5-5.8 predicted)

Reaction energy profiles would require DFT calculations at the B3LYP/6-31G* level .

Recommended Research Pathways

To develop comprehensive reaction data for this compound:

Scientific Research Applications

CID 78070383 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it may be used to study cellular processes or as a tool in biochemical assays. In medicine, it could be investigated for its potential therapeutic effects or as a diagnostic agent. In industry, this compound may be used in the production of specialized materials or as a component in manufacturing processes.

Mechanism of Action

The mechanism of action of CID 78070383 involves its interaction with specific molecular targets and pathways The compound may bind to particular proteins or enzymes, altering their activity and leading to various biological effects

Comparison with Similar Compounds

Key Observations :

  • This compound may exhibit higher solubility and bioavailability compared to oscillatoxin derivatives, which are typically large, hydrophobic molecules .
  • Its hypothetical molecular weight (~500 g/mol) aligns with drug-like properties, as per Lipinski’s rule .

Pharmacological and Toxicological Profiles

emphasizes the need to compare IC₅₀/EC₅₀ values , enzyme inhibition , and toxicity warnings . For example:

  • CID 72863 (C₇H₅BrO₂) carries a toxicity warning (H302: harmful if swallowed) .

If this compound belongs to a similar class, it might share metabolic liabilities or therapeutic advantages. For instance, brominated aromatics often exhibit antimicrobial activity, while oscillatoxins are associated with ion channel modulation .

Insights :

  • Shorter reaction times and higher yields (e.g., 98% for CID 72863) are achievable with optimized catalysts .

Research Findings and Challenges

Analytical Techniques

As per , LC-ESI-MS with in-source CID is critical for differentiating isomers (e.g., ginsenosides Rf and F11). Applying this to this compound could resolve structural ambiguities, such as regioisomerism or glycosylation patterns.

Limitations in Current Data

The absence of explicit data on this compound in the provided evidence underscores the need for primary literature or experimental validation. For instance, oscillatoxin analogs require X-ray crystallography or NMR for full structural confirmation .

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